Ethyl 3-bromo-4-chlorobenzoate

Descripción general

Descripción

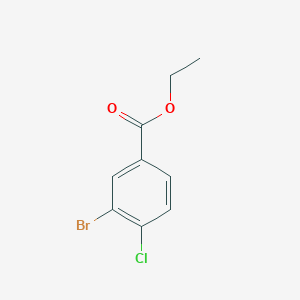

Ethyl 3-bromo-4-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-chlorobenzoate typically involves the esterification of 3-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 3-bromo-4-chlorobenzoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-bromo-4-chlorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with different functional groups.

Reduction: The primary product is 3-bromo-4-chlorobenzyl alcohol.

Oxidation: The primary product is 3-bromo-4-chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Ethyl 3-bromo-4-chlorobenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a starting material for the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of ethyl 3-bromo-4-chlorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.

Comparación Con Compuestos Similares

Ethyl 3-bromo-4-chlorobenzoate can be compared with similar compounds such as ethyl 4-bromo-3-chlorobenzoate and ethyl 3-bromo-2-chlorobenzoate. These compounds have similar structures but differ in the positions of the substituents on the benzene ring. The unique positioning of the bromine and chlorine atoms in this compound gives it distinct reactivity and properties, making it suitable for specific applications in chemical synthesis and research.

List of Similar Compounds

- Ethyl 4-bromo-3-chlorobenzoate

- Ethyl 3-bromo-2-chlorobenzoate

- Ethyl 2-bromo-4-chlorobenzoate

Actividad Biológica

Ethyl 3-bromo-4-chlorobenzoate is an organic compound classified as a benzoate, characterized by the presence of bromine at the third position and chlorine at the fourth position of the benzene ring, along with an ethyl ester functional group. This compound has garnered attention in both synthetic organic chemistry and pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 237.52 g/mol

- Structure : The compound features a substituted benzene ring with halogen atoms that significantly influence its reactivity and biological properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against several bacterial strains. The presence of halogen substituents is believed to enhance its ability to disrupt cellular processes, potentially through mechanisms such as:

- Cell Membrane Disruption : Halogenated compounds often interact with lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its structural similarity to other bioactive compounds suggests that it may interfere with cancer cell proliferation through various mechanisms, including:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It could inhibit cell cycle progression, thereby limiting the growth of tumors.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes : Binding to active sites and inhibiting their function.

- DNA/RNA : Interfering with nucleic acid synthesis or function.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl 3-Bromo-5-chlorobenzoate | C₉H₈BrClO₂ | Different halogen positioning; potential varied activity. |

| Ethyl 3-Bromo-4,5-dichlorobenzoate | C₉H₇BrCl₂O₂ | Contains two chlorine atoms; may exhibit enhanced antimicrobial properties. |

| Ethyl 4-Bromo-3-chlorobenzoate | C₉H₈BrClO₂ | Different substitution pattern; potential for varied biological activity. |

These comparisons highlight how variations in halogen positioning can affect both chemical reactivity and biological efficacy.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development.

Investigation of Anticancer Effects

In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in approximately 70% of treated cells at a concentration of 50 µM after 48 hours. This suggests strong potential for further development as an anticancer agent.

Propiedades

IUPAC Name |

ethyl 3-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEVRYZEZZJQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503732 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-75-8 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.